The alkylation of 2-hydroxy-4-methylbenzaldehyde oxime to form O-substituted derivatives has been extensively explored using both classical and metal-mediated approaches. Traditional methods involve nucleophilic substitution reactions with alkyl halides under basic conditions. For instance, reactions with allyl bromides or propargyl chlorides in the presence of alkali hydroxides yield O-allyl or O-propargyl oxime ethers. However, recent advancements highlight the role of transition-metal catalysts in enhancing selectivity and efficiency.
A notable example involves the use of iridium photocatalysts under blue light irradiation to facilitate radical-based O-alkylation. In one protocol, (Z)-2-hydroxy-4-methylbenzaldehyde oxime reacts with ethyl bromodifluoroacetate in ethanol under a nitrogen atmosphere, employing fac-[Ir(ppy)₃] and imidazole as co-catalysts. This method achieves yields exceeding 80% while minimizing N-alkylation byproducts. Mechanistic studies using radical scavengers like TEMPO confirm the involvement of difluoroacetate radicals, which are intercepted by the oxime’s hydroxyl oxygen.
Metal-mediated strategies also include gold(I)-catalyzed reactions with aminoallenes. For example, AuCl(PPh₃) activates the C═C bond of H₂C═C═CHN(Ts)R, enabling nucleophilic attack by the oxime’s oxygen to form O-allyl derivatives in 52–96% yields. Such methods circumvent the need for harsh bases and expand the scope to sterically hindered substrates.
| Alkylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl BrCF₂COOEt | fac-[Ir(ppy)₃] | EtOH | 80–88 | |
| H₂C═C═CHN(Ts)R | AuCl(PPh₃) | CH₂Cl₂ | 52–96 | |
| Allyl Bromide | Yb(OTf)₃ | THF | 38–52 |
One-pot methodologies streamline the synthesis of 2-hydroxy-4-methylbenzaldehyde oxime derivatives by integrating oxime formation and alkylation. A common approach involves condensing 4-methylsalicylaldehyde with hydroxylamine hydrochloride in aqueous ethanol, followed by in situ O-alkylation using organohalides like benzyl bromide. The addition of sodium hydroxide deprotonates the oxime hydroxyl group, facilitating nucleophilic attack on the alkyl halide.
Recent innovations employ phase-transfer catalysts to enhance reaction efficiency. For instance, tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system accelerates the alkylation of sodium oximate salts, achieving completion within 2 hours at 60°C. This method is particularly effective for aryl halides, which exhibit slower kinetics under traditional conditions.
Classical alkylation methods, while reliable, often suffer from limited functional group tolerance and moderate yields. For example, O-methylation using methyl iodide in dimethylformamide (DMF) requires prolonged heating (12–24 hours) and affords yields below 70% due to competing N-alkylation. In contrast, photoredox catalysis reduces reaction times to 12 hours under ambient conditions, with yields surpassing 80%.
Transition-metal catalysts further address selectivity challenges. Palladium-catalyzed allylic alkylation, as demonstrated by Sandmeier and Carreira, enables enantioselective synthesis of cyclic nitrones from oximes. Similarly, copper(I)-mediated reactions with THF and allyl bromides under oxidative conditions achieve 51–88% yields, leveraging single-electron transfer mechanisms.
| Method | Conditions | Yield Range (%) | Selectivity (O:N) |
|---|---|---|---|
| Classical (Alkyl Halide) | NaOH, DMF, 80°C | 50–70 | 3:1 |
| Photoredox | Ir(ppy)₃, Blue LED | 80–88 | >20:1 |
| Gold(I) Catalysis | AuCl(PPh₃), RT | 52–96 | >15:1 |
Oxime salts, such as sodium or potassium oximates, play a pivotal role in alkylation reactions. Deprotonation of 2-hydroxy-4-methylbenzaldehyde oxime by alkali hydroxides generates a resonance-stabilized anion, where negative charge delocalization between the oxygen and nitrogen atoms enhances nucleophilicity. This intermediate preferentially attacks the electrophilic carbon of alkyl halides, leading to O-alkylation.
In metal-mediated pathways, coordination of the oxime to transition metals alters reactivity. For instance, ytterbium triflate [Yb(OTf)₃] activates THF via single-electron oxidation, generating a radical cation that couples with the oximate anion to form O-tetrahydrofuranyl derivatives. Similarly, rhenium complexes facilitate alkene insertion into the Re–O bond, enabling the synthesis of branched oxime ethers.
Radical mechanisms, as evidenced in photoredox reactions, involve halogen abstraction from alkyl halides to generate carbon-centered radicals. These species couple with the oxime oxygen, followed by rearomatization to yield stable O-alkylated products. Transient absorption spectroscopy and ¹⁹F NMR studies confirm the formation of intermediates like TEMPO-CF₂COOEt, underscoring the radical nature of these pathways.
The molecular structure of 2-hydroxy-4-methylbenzaldehyde oxime exhibits characteristic intramolecular hydrogen bonding that defines the fundamental conformational properties of salicylaldoxime derivatives [1] [2]. The compound crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit, displaying an oxime unit with (E) geometry [3]. The interplanar angle between the C=N-O moiety of the oxime unit and the attached phenyl ring is remarkably small at 0.08 (9)°, indicating near-perfect coplanarity [2] [4].
The most significant intramolecular interaction occurs between the 2-hydroxy group and the oxime nitrogen atom, forming an O2—H2⋯N12 hydrogen bond with a distance of 2.6066(10) Å and an angle of 149.0(15)° [1] [2]. This interaction creates a pseudo six-membered ring that stabilizes the molecular conformation and is invariably present in all salicylaldoxime derivatives [2] [4]. The hydroxyl group lies essentially coplanar with the attached phenyl group, displaced by only 0.020 (1) Å from the ring plane [2].
Theoretical studies using the B3LYP/6-31G(d) method with the SCIPCM model have demonstrated that 4-substituted-2-hydroxybenzaldehydes exist almost completely in a planar conformation characterized by strong intramolecular hydrogen bonds [5]. The substituents exert a marked influence on the conformational equilibrium constants and the strength of the intramolecular hydrogen bond, with electron-withdrawing groups decreasing the A–O8H15O9 hydrogen bond angle and consequently affecting the dO8–H15 interaction distance [5].
The conformational stability provided by this intramolecular hydrogen bonding is fundamental to the molecular recognition properties of salicylaldoxime derivatives and influences their ability to form specific intermolecular interactions in the solid state [2] [6]. This geometric constraint ensures that the oxime and phenolic functionalities are optimally positioned for both intramolecular stabilization and intermolecular association with neighboring molecules [7] [8].
The crystal packing of 2-hydroxy-4-methylbenzaldehyde oxime is governed by a complex network of intermolecular interactions that create distinctive supramolecular architectures [1] [2]. The primary intermolecular interactions involve O13—H13⋯O2 hydrogen bonds between the oxime hydroxyl group and the phenolic oxygen atom, generating inversion-related R²₂(14) dimers with a hydrogen bond distance of 2.8132(9) Å [1] [2].
These R²₂(14) dimers represent the most frequently observed arrangement for salicylaldoxime derivatives and form pseudo-macrocyclic structures that are further stabilized by the intramolecular O—H⋯N hydrogen bonds [2] [8]. The dimeric units are interconnected through additional O13—H13⋯O13 hydrogen bonds, creating R²₂(4) rings with longer hydrogen bond distances of 2.8961(14) Å and angles of 100.8(12)° [1] [2].
The crystal structure exhibits a two-molecule-wide chain propagating in the a-axis direction, formed by pairs of these intermolecular hydrogen bonds [2]. These chains are further stabilized by weaker C—H⋯π interactions, specifically C3—H3⋯Cg and C11—H11⋯Cg contacts with distances of 3.4577(9) Å and 3.4910(9) Å respectively [1] [2]. Notably, no π–π stacking interactions are observed in this particular structure [2].
Comparative analysis with related compounds reveals significant variations in hydrogen bonding patterns depending on substitution [9] [2]. While 2-hydroxy-4-methylbenzaldehyde oxime forms R²₂(14) dimers, the 2,4-dihydroxybenzaldehyde oxime exhibits a more complex arrangement involving C9 chains generated by O—H(oxime)⋯O(4-hydroxy) hydrogen bonds and zigzag C6 spiral chains formed by O—H(4-hydroxyl)⋯O(2-hydroxyl) interactions [9] [2]. The 2-hydroxy-4-methoxybenzaldehyde oxime demonstrates C9 chains along the b-axis direction through O—H(oxime)⋯O(4-methoxy) hydrogen bonds [9] [2].
The formation of specific packing motifs is influenced by the electronic and steric properties of the substituents, with the 4-methyl group in 2-hydroxy-4-methylbenzaldehyde oxime favoring the classical dimeric arrangement over chain formation [2] [10]. Hirshfeld surface analysis reveals that hydrogen contacts constitute 42.7% of all intermolecular interactions, with H⋯O/O⋯H contacts accounting for 21.4% and H⋯C/C⋯H contacts representing 29.1% of the total surface contacts [2].
The absence of strong π–π interactions in the 4-methyl derivative contrasts with other salicylaldoxime compounds where such interactions play significant roles in three-dimensional structure stabilization [2] [7]. This difference highlights the importance of substituent effects in determining the relative contributions of various weak intermolecular forces to the overall crystal stability [11].
Table 1: Crystallographic Data for 2-Hydroxy-4-methylbenzaldehyde oxime
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight (g/mol) | 151.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.5507(2) |
| b (Å) | 7.2523(2) |
| c (Å) | 15.5478(4) |
| β (°) | 96.737(3) |
| Volume (ų) | 733.54(4) |
| Z | 4 |
| Density (Mg/m³) | 1.369 |
| Temperature (K) | 100 |
| Radiation Type | Mo Kα |
Table 2: Hydrogen Bonding Parameters
| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O2—H2⋯N12 (intramolecular) | 0.879(18) | 1.814(18) | 2.6066(10) | 149.0(15) |
| O13—H13⋯O2 (intermolecular) | 0.857(17) | 2.019(17) | 2.8132(9) | 153.7(15) |
| O13—H13⋯O13 (intermolecular) | 0.857(17) | 2.611(16) | 2.8961(14) | 100.8(12) |
| C3—H3⋯Cg | 0.95 | 2.71 | 3.4577(9) | 136 |
| C11—H11⋯Cg | 0.95 | 2.73 | 3.4910(9) | 138 |
The effect of pressure on salicylaldoxime derivatives has been extensively studied to understand the thermodynamic driving forces behind polymorphic phase transitions [12] [8]. The parent compound salicylaldoxime (2-hydroxybenzaldehyde oxime) undergoes a dramatic single-crystal to single-crystal phase transition at 5.93 GPa, transforming from salicylaldoxime-I to salicylaldoxime-II [12] [8] [13].
The ambient-pressure phase (salicylaldoxime-I) consists of pairs of molecules interacting through oximic O—H⋯O hydrogen bonds combined with phenolic O—H⋯N intramolecular hydrogen bonds, forming pseudo-macrocycles bounded by an R⁴₄(10) motif [12] [8]. Under increasing pressure to 5.28 GPa, the size of the pseudo-macrocyclic cavity decreases by an amount comparable to the difference in hole sizes between Cu²⁺ and Ni²⁺ salicylaldoximato complexes [12] [8].
PIXEL calculations demonstrate that the phase transition is driven primarily by relief of intermolecular repulsions in the dimer-forming O—H⋯O-bonded ring motif [12] [8]. The ten-center hydrogen-bonding ring motif of phase I is replaced in phase II by a six-center ring formed by oximic O—H⋯N hydrogen bonds [12] [8]. The transition also relieves repulsions in the π⋯π stacking contacts that become energetically unfavorable under high pressure [12] [8].
The intramolecular O—H⋯N hydrogen bond of phase I converts to an intermolecular phenolic O—H⋯O hydrogen bond in phase II, though the total interaction energy of molecule pairs connected by this new contact is slightly repulsive because electrostatic hydrogen-bond energy is cancelled by repulsion terms [12] [8]. This intra- to intermolecular hydrogen-bond conversion primarily promotes efficient packing rather than contributing to overall lattice energy [12] [8].
Studies on substituted salicylaldoxime derivatives reveal that the 3-chloro-, 3-methoxy-, 3-methyl-, and 3-tert-butyl derivatives all form dimeric structures similar to salicylaldoxime form I at ambient pressure [7] [14]. These compounds maintain intermolecular hydrogen bonds between oximic hydrogen and phenolic oxygen atoms across inversion centers, creating R⁴₄(10) ring motifs [7] [14].
Compression studies show that during compression of the 3-tert-butylsalicylaldoxime derivative, a single-crystal to single-crystal phase transition occurs between 0.2 and 1.0 GPa to form 3-tert-butylsalicylaldoxime-II [14]. This phase transition produces an increase in symmetry as the space group changes from P-1 to I2/a, while intermolecular interactions remain essentially unchanged [14]. No phase transitions are observed in the compression of 3-chloro-, 3-methyl-, or 3-methoxy-salicylaldoxime derivatives up to 6.2 GPa [14].
The pressure-induced changes result in significant modifications to cavity radii in the dimeric structures, which decrease by approximately 10% at 6 GPa [14]. The least compressible interaction is the intramolecular O—H⋯N hydrogen bond, which changes by only 2.2% under pressure, while the intermolecular O—H⋯O hydrogen bond shows greater compressibility with a 6.5% decrease in distance [6] [14].
These findings demonstrate that while phase transitions may appear to be driven by specific bonding forces such as hydrogen bonds being forced to become short, the dominant factor determining polymorph stability at high pressures is packing efficiency [15] [16]. The pressures involved, of several GPa, mean that the PV term becomes the dominant component of the free energy in molecular crystals [15] [16].
Table 3: Pressure-Induced Structural Changes in Salicylaldoxime Derivatives
| Compound | Pressure Range (GPa) | Phase Transition | Structural Changes |
|---|---|---|---|
| Salicylaldoxime | 0-5.28 | Continuous compression | Cavity size reduction |
| Salicylaldoxime | 5.93 | Phase I → Phase II | R⁴₄(10) → R⁴₄(6) motif change |
| 3-tert-butylsalicylaldoxime | 0.2-1.0 | Phase I → Phase II | P-1 → I2/a space group |
| 3-chlorosalicylaldoxime | 0-6.2 | No transition | Continuous compression |
| 3-methylsalicylaldoxime | 0-6.2 | No transition | Continuous compression |
| 3-methoxysalicylaldoxime | 0-6.2 | No transition | Continuous compression |
2-Hydroxy-4-methylbenzaldehyde oxime, classified within the salicylaldoxime family, exhibits exceptional chelating properties with transition metal ions through its bidentate coordination mode [2]. The compound functions as a conjugate acid of a bidentate ligand, coordinating through both the deprotonated phenolic oxygen and the oxime nitrogen atoms [2] [3]. This dual coordination mechanism enables the formation of highly stable, charge-neutral complexes with divalent metal ions following the general reaction stoichiometry of 2:1 ligand to metal ratio [2] [3].
The chelation process involves the deprotonation of both the phenolic hydroxyl group and the oxime functionality, allowing the ligand to behave as a dianionic species in complex formation [4] [5]. Structural studies reveal that the salicylaldoxime framework adopts a planar configuration, with interplanar angles between the oxime moiety and the phenyl ring ranging from 0.08° to 6.65° depending on substituent effects [6]. This planarity facilitates optimal orbital overlap and enhances the stability of the resulting metal complexes.
The coordination geometry around transition metal centers varies systematically with the metal ion identity and electronic configuration. Tetrahedral geometries are typically observed for manganese(II), iron(II), and cobalt(II) complexes, while square planar arrangements are characteristic of copper(II) and palladium(II) systems [7] [8] [9]. Nickel(II) complexes commonly exhibit pseudo-octahedral coordination with additional ligands or solvent molecules completing the coordination sphere [9].
Thermodynamic stability data demonstrate the exceptional binding affinity of salicylaldoxime derivatives for transition metals. Formation constants for nickel(II) complexes range from log Kf = 8.82 to 9.49, while zinc(II) systems show slightly lower values of log Kf = 8.88 to 8.89 [10]. The stepwise formation process exhibits concentration-dependent behavior, with two-step complexation observed at lower ligand concentrations and single-step processes at higher concentrations [10].
The kinetic behavior of metal complexation reactions follows an interfacial mechanism where the rate-limiting step involves the attachment of the first oxime molecule to the metal center [11]. Extraction rates demonstrate first-order dependence on both metal ion and oxime concentrations at low reactant levels, transitioning to limiting behavior at higher concentrations [11]. This kinetic profile reflects the formation of interfacial complexes that subsequently undergo rearrangement to yield the final coordination products.
The solvent extraction efficiency of 2-Hydroxy-4-methylbenzaldehyde oxime derivatives correlates directly with specific structural features that influence both extractant strength and selectivity [12] [13]. Substitution patterns on the aromatic ring demonstrate profound effects on extraction capability, with 3-position modifications altering reagent strength by up to two orders of magnitude [12] [14]. The 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde oxime represents the strongest extractant in this series, highlighting the importance of electron-withdrawing substituents at strategic positions [12] [14].
The introduction of alkyl substituents at the 5-position significantly enhances lipophilicity and organic phase compatibility while maintaining high extraction efficiency [15] [13]. Specifically, 3-tert-butyl-2-hydroxy-5-methyl benzaldehyde oxime (HL1) and 3-tert-butyl-2-hydroxy-5-methoxy benzaldehyde oxime (HL2) demonstrate selective copper extraction capabilities with 1:2 metal to ligand stoichiometry [15] [16] [13]. These modifications provide optimal balance between hydrophobic character and coordination capability.
Hydrogen bonding interactions play a crucial role in determining extraction strength and selectivity patterns [12] [14]. The ability of substituents to "buttress" the pseudomacrocyclic hydrogen bonding motif involving the oximic hydrogen and phenolic oxygen emerges as the dominant factor controlling extractant performance [12]. This intramolecular hydrogen bonding stabilizes the chelate ring formation and enhances the thermodynamic driving force for metal extraction.
Structural analysis reveals that the extractant molecules adopt specific conformations that optimize metal binding while minimizing interference from competing ions [12] [4]. X-ray crystallographic studies demonstrate that the phenolic hydroxyl groups remain essentially coplanar with the aromatic ring, while the oxime functionality exhibits minimal deviation from planarity [6]. These geometric constraints ensure consistent coordination behavior across different metal systems.
The relationship between molecular structure and extraction selectivity demonstrates clear trends based on electronic and steric factors [4] [5]. Electron-donating groups at the 4-position enhance binding affinity through increased electron density on the coordinating atoms, while bulky substituents provide steric discrimination against smaller metal ions [12] [17]. The combination of these effects enables the development of highly selective extractants for specific metal separation applications.
Quantitative structure-activity relationships indicate that extraction efficiency correlates with the pKa values of both the phenolic and oxime functional groups [18] [4]. Lower pKa values facilitate deprotonation and complex formation under mildly acidic conditions typical of industrial extraction processes [18] [19]. The optimal pKa range for effective extraction lies between 7-9 for the phenolic group and 10-12 for the oxime functionality [18] [4].
2-Hydroxy-4-methylbenzaldehyde oxime demonstrates exceptional selectivity for copper(II) ions through multiple complementary mechanisms that discriminate against competing metal species [15] [16] [13]. The primary selectivity mechanism involves the formation of highly stable square planar copper(II) complexes that exhibit thermodynamic preferences over alternative coordination geometries [18] [4]. This geometric preference arises from the d9 electronic configuration of copper(II), which stabilizes square planar arrangements through crystal field effects.
The extraction mechanism proceeds through a cation exchange process where copper(II) ions are transferred from the aqueous phase into organic solvents as neutral 1:2 metal-ligand complexes [15] [16] [13]. The equilibrium constant for this process, measured for similar hydroxyoxime systems, yields Kex values of approximately 1.1 × 10^-1 at 303 K [18]. This favorable equilibrium position drives quantitative copper extraction under appropriate pH conditions.
Selectivity data demonstrate remarkable discrimination between copper(II) and other commonly associated metal ions including cobalt(II), nickel(II), zinc(II), cadmium(II), and lead(II) [15] [16] [13]. Competitive extraction experiments reveal copper-to-iron selectivity ratios exceeding 700:1 for optimized oxime formulations, representing significant improvements over conventional extractants [20]. This enhanced selectivity reduces the co-extraction of iron impurities that can adversely affect downstream electrowinning processes [20].
The pH-dependent extraction behavior provides an additional selectivity mechanism through differential complex formation kinetics [15] [2] [18]. Copper(II) complexes form readily at pH values around 2.6, while other metals require higher pH conditions for efficient extraction [2] [3]. This pH selectivity window enables copper recovery from acidic leach solutions while leaving iron and other impurities in the raffinate phase [2] [19].
Kinetic selectivity emerges from differences in complex formation and dissociation rates between copper and competing metal ions [18] [11]. The interfacial reaction mechanism for copper extraction exhibits faster kinetics compared to other transition metals, enabling preferential uptake under conditions of limited contact time [11]. Rate constants for copper extraction are typically 2-3 orders of magnitude higher than those for iron or nickel under comparable conditions [18] [11].
The molecular basis for copper selectivity involves specific coordination preferences that optimize binding geometry and electronic stabilization [4] [5]. Density functional theory calculations indicate that copper(II) coordinates preferentially through a chelate formed between the phenolate oxygen and oxime nitrogen, with additional stabilization from hydrogen bonding interactions [4] [5]. This coordination mode exhibits enhanced stability compared to alternative binding arrangements favored by other metal ions [4] [5].
Stripping behavior provides further evidence for the selective nature of copper binding, with efficient metal recovery achieved using concentrated acid solutions [18] [19]. The stripping reaction exhibits zero-order kinetics, indicating that the rate-limiting step involves desorption of the copper complex from the organic-aqueous interface [11]. This behavior enables effective copper recovery and regeneration of the extractant for subsequent extraction cycles [18] [19].